An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylbenzaldehyde (CAS: 33172-54-2)
An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylbenzaldehyde (CAS: 33172-54-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, a versatile aromatic aldehyde with applications in organic synthesis and potential for biological activity. This document details its physicochemical properties, synthesis, and known reactions, and explores its potential role in cellular signaling pathways based on structurally related compounds.
Chemical and Physical Properties
3-Bromo-2-hydroxy-5-methylbenzaldehyde is a solid at room temperature with the following properties:
| Property | Value | Source |
| CAS Number | 33172-54-2 | [1][2] |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [2] |
| Appearance | Pale yellow to yellow crystals or powder | [3] |
| Melting Point | 81.5-90.5 °C | [3] |
| Purity | ≥98% | [1] |
Synthesis and Reactions
Synthesis
Experimental Protocol: Proposed Synthesis via Bromination of 2-hydroxy-5-methylbenzaldehyde
This protocol is based on analogous bromination reactions of substituted phenols.[4][5][6]
Materials:
-
2-hydroxy-5-methylbenzaldehyde
-
Bromine
-
Chlorobenzene (or another suitable solvent like chloroform or acetic acid)[5][6]
-
Sodium hydroxide solution (for workup)
-
Hydrochloric acid (for workup)
-
Sodium sulfite (for quenching excess bromine)
-
Anhydrous sodium sulfate (for drying)
-
Appropriate glassware for reaction, workup, and purification
Procedure:
-
In a reaction flask, dissolve 1 mole of 2-hydroxy-5-methylbenzaldehyde in a suitable solvent such as chlorobenzene (0.5–3 moles).[5]
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a solution of 1.0-1.1 moles of bromine in the same solvent dropwise to the reaction mixture while maintaining the low temperature and stirring.[6]
-
After the addition is complete, allow the reaction to proceed at room temperature for a specified time (monitoring by TLC is recommended to determine completion).
-
Upon completion, quench any excess bromine by adding a solution of sodium sulfite.
-
Wash the reaction mixture with water and then with a dilute sodium hydroxide solution to remove unreacted starting material and acidic byproducts.
-
Acidify the aqueous layer with hydrochloric acid and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-Bromo-2-hydroxy-5-methylbenzaldehyde.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthesis workflow for 3-Bromo-2-hydroxy-5-methylbenzaldehyde.
Utility in Organic Synthesis
3-Bromo-2-hydroxy-5-methylbenzaldehyde is a valuable intermediate in the synthesis of more complex molecules, particularly coumarin derivatives.[7]
Experimental Protocol: Synthesis of a 3-Arylcoumarin Derivative
This protocol describes the Perkin condensation of 3-Bromo-2-hydroxy-5-methylbenzaldehyde with a phenylacetic acid derivative.
Materials:
-
3-Bromo-2-hydroxy-5-methylbenzaldehyde
-
p-methoxyphenylacetic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 3-bromo-2-hydroxy-5-methylbenzaldehyde (1.16 mmol), p-methoxyphenylacetic acid (1.45 mmol), and DCC (1.81 mmol) in DMSO (2.0 mL) is heated at 100–110 °C in an oil bath for 24 hours.
-
After cooling, ice (20 g) and acetic acid (3.0 mL) are added, and the mixture is stirred at room temperature for 2 hours.
-
The mixture is then extracted with diethyl ether (3 x 25 mL).
-
The combined organic layer is washed with 5% aqueous sodium bicarbonate solution (50 mL) and water (20 mL), and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under vacuum, and the residue is purified by flash chromatography to yield the corresponding 3-arylcoumarin.
Reaction Pathway for Coumarin Synthesis:
Caption: Perkin condensation for the synthesis of a 3-arylcoumarin.
Spectral Data (Predicted)
¹H NMR Spectroscopy (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | s |
| Phenolic (-OH) | 11.0 - 12.0 | s (broad) |
| Aromatic (H-4) | ~7.5 | d |
| Aromatic (H-6) | ~7.3 | d |
| Methyl (-CH₃) | ~2.3 | s |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 190 - 196 |
| C-2 (C-OH) | 155 - 160 |
| C-3 (C-Br) | 110 - 115 |
| C-5 (C-CH₃) | 130 - 135 |
| C-1 (C-CHO) | 120 - 125 |
| C-4 | 135 - 140 |
| C-6 | 120 - 125 |
| Methyl (-CH₃) | 15 - 20 |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 | O-H stretch | Phenolic hydroxyl |
| 2850-2950 | C-H stretch | Methyl |
| 2720-2820 | C-H stretch | Aldehyde |
| 1650-1680 | C=O stretch | Aldehyde |
| 1550-1600 | C=C stretch | Aromatic ring |
| 1150-1250 | C-O stretch | Phenol |
| 550-650 | C-Br stretch | Aryl bromide |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 214 and another at m/z 216 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Potential Biological Activity and Signaling Pathways
While there are no direct studies on the biological activity of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, research on the structurally similar compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) provides valuable insights into its potential effects. BDB has been shown to possess antioxidant and anti-inflammatory properties.[8][9] These effects are mediated through the modulation of key cellular signaling pathways.
Nrf2/HO-1 Antioxidant Pathway
BDB has been found to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).
Signaling Pathway Diagram: Nrf2/HO-1 Activation
Caption: The Nrf2/HO-1 signaling pathway potentially activated by bromophenols.
NF-κB and MAPK Inflammatory Pathways
BDB has also been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8][9] These pathways are crucial in the cellular response to inflammatory stimuli.
Signaling Pathway Diagram: Inhibition of NF-κB and MAPK Pathways
Caption: Inhibition of inflammatory pathways by bromophenols.
Given the structural similarities, it is plausible that 3-Bromo-2-hydroxy-5-methylbenzaldehyde could exhibit similar antioxidant and anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development.
Safety and Handling
3-Bromo-2-hydroxy-5-methylbenzaldehyde is classified as a hazardous substance.[2]
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
3-Bromo-2-hydroxy-5-methylbenzaldehyde is a valuable synthetic intermediate with potential applications in medicinal chemistry. While experimental data on its biological activity is currently limited, studies on structurally related compounds suggest that it may possess beneficial antioxidant and anti-inflammatory properties. Further research is warranted to fully elucidate its synthetic utility and pharmacological potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3-Bromo-2-hydroxy-5-methylbenzaldehyde | C8H7BrO2 | CID 2757015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 6. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 7. 3-Bromo-2-hydroxy-5-methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 8. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
